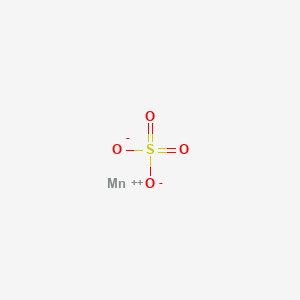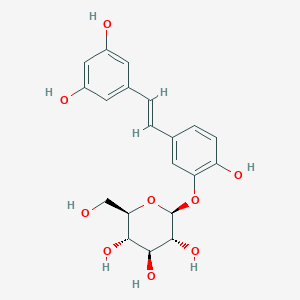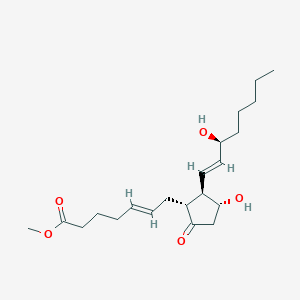
5'-Guanylic acid
Übersicht
Beschreibung
Guanosin-5’-Monophosphat, auch bekannt als 5’-Guanylsäure oder Guanylsäure, ist ein Nukleotid, das als Monomer in der RNA dient. Es ist ein Ester der Phosphorsäure mit dem Nukleosid Guanosin. Die Verbindung besteht aus einer Phosphatgruppe, dem Pentosezucker Ribose und der Nukleinbase Guanin . Guanosin-5’-Monophosphat wird kommerziell durch mikrobielle Fermentation hergestellt und ist für seine Rolle in verschiedenen biologischen Prozessen bekannt .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die De-novo-Synthese von Guanosin-5’-Monophosphat beginnt mit D-Ribose-5’-phosphat, einem Produkt des Pentosephosphatwegs. Die Synthese erfolgt durch die schrittweise Bildung des Purinrings am Kohlenstoff-1 der Ribose, wobei Kohlendioxid, Glutamin, Glycin, Aspartat und Ein-Kohlenstoff-Derivate von Tetrahydrofolat verschiedene Elemente zur Bildung des Rings beitragen .
Industrielle Produktionsmethoden: Die industrielle Produktion von Guanosin-5’-Monophosphat basiert auf Fermentation. Ein Bakterium wandelt Zucker in AICA-Ribonukleotid um, das dann chemisch zu Guanosin-5’-Monophosphat umgewandelt wird . Tapiokastärke ist eine mögliche Zuckerquelle für diesen Prozess .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Guanosin-5’-Monophosphat unterliegt verschiedenen chemischen Reaktionen, darunter Phosphorylierung, bei der es zu Guanosin-5’-diphosphat und Guanosin-5’-triphosphat umgewandelt wird . Es kann auch an Selbstassemblierungsreaktionen teilnehmen, um in Gegenwart von Metallkationen G-Quadruplexe zu bilden .
Häufige Reagenzien und Bedingungen:
Phosphorylierung: Enzymatische Phosphorylierung mit Guanosinkinase.
Selbstassemblierung: Vorhandensein von Metallkationen wie Kalium und Natrium.
Hauptprodukte:
- Guanosin-5’-Diphosphat
- Guanosin-5’-Triphosphat
- G-Quadruplexe
Wissenschaftliche Forschungsanwendungen
Guanosin-5’-Monophosphat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
- Chemie: Wird zur Untersuchung von Nukleotidinteraktionen und Selbstassemblierungsprozessen verwendet .
- Biologie: Spielt eine entscheidende Rolle bei der RNA-Synthese und den zellulären Signalwegen .
- Medizin: Wird auf sein Potenzial in der Arzneimittelentwicklung und als Therapeutikum untersucht .
- Industrie: Wird in der Lebensmittelindustrie als Geschmacksverstärker verwendet, bekannt als E626 .
5. Wirkmechanismus
Guanosin-5’-Monophosphat entfaltet seine Wirkung durch die Beteiligung an verschiedenen biochemischen Wegen. Es dient als Vorläufer von Guanosin-5’-triphosphat, das für die DNA-Replikation, -Transkription und -Translation unerlässlich ist . Die Verbindung spielt auch eine Rolle in Signaltransduktionswegen durch die Bildung von cyclischem Guanosinmonophosphat, das die hormonelle Signalübertragung vermittelt .
Molekularziele und -wege:
- Guanylatkinase
- GMP-Reduktase 1
- cGMP-spezifische 3’,5’-cyclische Phosphodiesterase
- DNA-Polymerase
Wirkmechanismus
Guanosine-5’-Monophosphate exerts its effects by participating in various biochemical pathways. It serves as a precursor to guanosine-5’-triphosphate, which is essential for DNA replication, transcription, and translation . The compound also plays a role in signal transduction pathways by forming cyclic guanosine monophosphate, which mediates hormonal signaling .
Molecular Targets and Pathways:
- Guanylate kinase
- GMP reductase 1
- cGMP-specific 3’,5’-cyclic phosphodiesterase
- DNA polymerase
Vergleich Mit ähnlichen Verbindungen
Guanosin-5’-Monophosphat ist im Vergleich zu anderen Nukleotiden aufgrund seiner spezifischen Rolle bei der RNA-Synthese und Signaltransduktion einzigartig. Ähnliche Verbindungen umfassen:
- Adenosin-5’-Monophosphat
- Cytidin-5’-Monophosphat
- Uridin-5’-Monophosphat
Diese Verbindungen dienen ebenfalls als Monomere in der RNA, unterscheiden sich jedoch in ihrer Nukleinbase und ihren spezifischen biologischen Funktionen .
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFCJASXJCIDSX-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O8P | |
| Record name | GUANYLIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25191-14-4 | |
| Record name | Poly(G) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9044295 | |
| Record name | 5'-Guanylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, colourless or white crystals or white crystalline powder, Solid | |
| Record name | GUANYLIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Guanosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water, practically insoluble in ethanol, 369 mg/mL | |
| Record name | GUANYLIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Guanosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
85-32-5, 29593-02-0 | |
| Record name | Guanosine monophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Guanylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029593020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine-5'-Monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01972 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5'-Guanylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5'-Guanylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-guanylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5'-GUANYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16597955EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Guanosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B157993.png)






